4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, chlorophenoxy, and trimethoxybenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE involves several steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-chlorophenoxyacetic acid is then converted to its amide derivative by reacting with ammonia or an amine.
Formation of the imine: The amide derivative is reacted with formaldehyde to form the imine intermediate.
Coupling with 2-methoxyphenyl 3,4,5-trimethoxybenzoate: The imine intermediate is then coupled with 2-methoxyphenyl 3,4,5-trimethoxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential as a biochemical probe can be explored. Its ability to interact with various biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenoxyacetic acid
- 2-methoxyphenyl 3,4,5-trimethoxybenzoate
- 4-chlorophenol
Uniqueness
The uniqueness of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its combination of functional groups, which confer distinct reactivity and potential applications. Unlike its similar compounds, this compound’s structure allows for a broader range of chemical reactions and interactions, making it a valuable molecule in various fields.
Properties
Molecular Formula |
C26H25ClN2O8 |
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Molecular Weight |
528.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H25ClN2O8/c1-32-21-11-16(14-28-29-24(30)15-36-19-8-6-18(27)7-9-19)5-10-20(21)37-26(31)17-12-22(33-2)25(35-4)23(13-17)34-3/h5-14H,15H2,1-4H3,(H,29,30)/b28-14+ |
InChI Key |
ZXLDHYPUGOMAMV-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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